trans-2-Fluorocyclopentan-1-amine hydrochloride CAS 2227197-40-0
trans-2-Fluorocyclopentan-1-amine hydrochloride CAS 2227197-40-0
An In-depth Technical Guide to trans-2-Fluorocyclopentan-1-amine Hydrochloride (CAS 2227197-40-0)
Disclaimer: Direct, in-depth experimental data for trans-2-Fluorocyclopentan-1-amine hydrochloride under the specific CAS number 2227197-40-0 is limited in publicly accessible literature. This guide, therefore, has been constructed by a Senior Application Scientist to provide a robust, technically-grounded projection of its properties, synthesis, and applications. The insights herein are synthesized from established principles of organic and medicinal chemistry, analysis of structurally analogous compounds, and data on related fluorinated alicyclic amines.
Introduction: A Modern Building Block for Drug Discovery
trans-2-Fluorocyclopentan-1-amine hydrochloride is a functionalized alicyclic amine that embodies a strategic design element in modern medicinal chemistry. The incorporation of a fluorine atom onto the cyclopentyl scaffold is not a trivial substitution; it is a deliberate tactic to modulate the physicochemical and pharmacological properties of a parent molecule. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a compound's metabolic stability, pKa, lipophilicity (LogP), and binding interactions with biological targets.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and a plausible synthetic pathway to its potential applications as a valuable building block in the creation of novel therapeutics.
Physicochemical and Computed Properties
The properties of the hydrochloride salt are derived from the parent free base, trans-2-fluorocyclopentan-1-amine. The introduction of fluorine is known to decrease the basicity (lower pKa) of the neighboring amine compared to its non-fluorinated counterpart, a critical consideration in drug design for optimizing target engagement and pharmacokinetic profiles.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Value (Free Base) | Reference / Note |
|---|---|---|
| Molecular Formula | C₅H₁₀FN | [5] |
| Molecular Weight | 103.14 g/mol | [5] |
| Exact Mass | 103.079727485 Da | [5] |
| XLogP3-AA | 0.6 | Computed by XLogP3 3.0[5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
| pKa (amine) | ~9.0 - 9.5 | Estimated based on data for related fluoroalkyl amines, which show a pKa decrease of ~1.5 units per fluorine atom.[3] |
| Form | Solid | Expected for a hydrochloride salt. |
| Solubility | Water Soluble | Expected for a hydrochloride salt of a small amine. |
| Storage Temperature | 2-8°C, under inert gas | Recommended for analogous fluorinated amine hydrochlorides.[6] |
Proposed Synthesis and Stereochemical Control
The synthesis of trans-2-Fluorocyclopentan-1-amine requires a stereoselective approach to ensure the desired trans relationship between the fluorine and amine substituents. A plausible and scalable route can be adapted from methodologies developed for other fluorinated cyclopentane building blocks.[4][7] A modified Curtius rearrangement is a robust method for converting a carboxylic acid to a primary amine.[4]
Proposed Synthetic Workflow
The synthesis can be envisioned starting from a commercially available precursor, such as a monoester of trans-cyclopentane-1,2-dicarboxylic acid.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Selective Reduction: The carboxylic acid group of the starting monoester is selectively reduced to a primary alcohol using a reagent like borane dimethyl sulfide complex (Me₂S·BH₃) in THF.[4]
-
Fluorination: The resulting alcohol is converted into a good leaving group, such as a triflate, by reacting it with trifluoromethanesulfonic anhydride (Tf₂O). Subsequent nucleophilic substitution with a fluoride source (e.g., tetramethylammonium fluoride - TMAF) yields the fluoromethyl derivative.[4][7]
-
Curtius Rearrangement: The remaining carboxylic acid is converted to an N-Boc protected amine via a modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) in tert-butanol under heat.[4]
-
Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions (e.g., HCl in dioxane). The resulting free amine is then precipitated as the hydrochloride salt by treatment with HCl in a non-polar solvent like diethyl ether to yield the final product.
Analytical Characterization
To confirm the identity, purity, and stereochemistry of the synthesized compound, a standard battery of analytical techniques would be employed. The interpretation of the resulting spectra is crucial for validating the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for elucidating the carbon-hydrogen framework and confirming the trans stereochemistry through the analysis of coupling constants.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Key Feature / Coupling |
|---|---|---|
| ¹H | ~4.5 - 5.0 | CH-F proton, exhibits a large doublet of triplets splitting due to coupling with ¹⁹F (¹J_HF ~50 Hz) and adjacent protons. |
| ¹H | ~3.0 - 3.5 | CH-N proton, multiplet. |
| ¹H | ~1.5 - 2.5 | Cyclopentyl CH₂ protons, complex multiplets. |
| ¹³C | ~90 - 95 | CH-F carbon, shows a large one-bond C-F coupling (¹J_CF ~170-180 Hz). |
| ¹³C | ~55 - 60 | CH-N carbon. |
| ¹³C | ~20 - 40 | Cyclopentyl CH₂ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Predicted Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3200-2800 (broad) | N⁺-H | Stretching (Ammonium salt) |
| 2960-2850 | C-H | Stretching (sp³ C-H) |
| ~1600 & ~1500 | N⁺-H | Bending (Amine salt overtone/combination bands) |
| 1100-1000 | C-F | Stretching |
Mass Spectrometry (MS)
MS provides the molecular weight of the free base and information about its fragmentation pattern.
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
|---|---|
| 104.08 | [M+H]⁺ (Molecular ion of the free base) |
| 84.07 | [M-HF]⁺ (Loss of hydrogen fluoride) |
| 86.09 | [M-NH₃]⁺ (Loss of ammonia) |
Caption: Relationship between analytical methods and structural data.
Applications in Research and Drug Development
The primary value of trans-2-Fluorocyclopentan-1-amine hydrochloride lies in its role as a versatile scaffold or building block for lead optimization in drug discovery.[7][8][9]
Modulation of Pharmacokinetic Properties
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at a potential site of oxidative metabolism (e.g., a benzylic position in a more complex molecule) can block this pathway, thereby increasing the compound's half-life.[2]
-
Lipophilicity and Permeability: Fluorine substitution can alter a molecule's LogP, which affects its solubility, permeability across biological membranes (like the blood-brain barrier), and off-target binding. The effect is context-dependent and allows for fine-tuning of this critical property.[1][3]
Enhancement of Pharmacodynamic Properties
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of a molecule, potentially leading to new, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket.
-
Conformational Control: The steric bulk and gauche effect associated with fluorine can restrict the conformational flexibility of the cyclopentane ring, locking the molecule into a more biologically active conformation.
Hypothetical Target Engagement Pathway
Given the prevalence of alicyclic amines in centrally active agents, a molecule derived from this building block could plausibly target a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor. The amine would serve as the key anchoring point, while the fluorinated ring would occupy a hydrophobic pocket and provide metabolic stability.
Caption: Hypothetical GPCR signaling pathway for a derived ligand.
Safety, Handling, and Storage
As a novel chemical entity, trans-2-Fluorocyclopentan-1-amine hydrochloride should be handled with care, following standard laboratory safety protocols. The GHS classifications for the parent amine and related compounds indicate potential hazards.[5]
-
Hazard Classification: Expected to be a skin, eye, and respiratory tract irritant.[5] May be harmful if swallowed.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid Measures:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon) at refrigerated temperatures (2-8°C).[6]
References
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